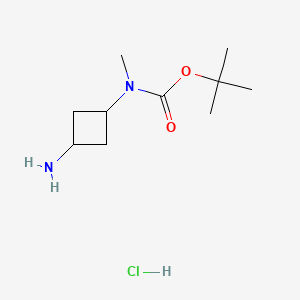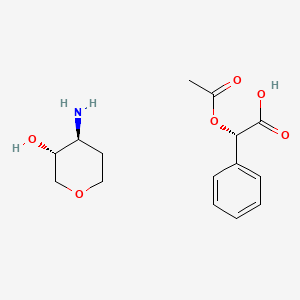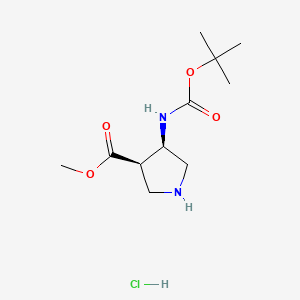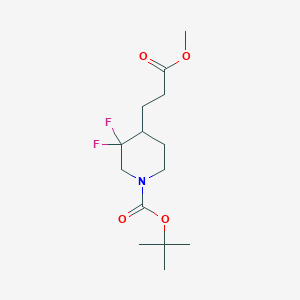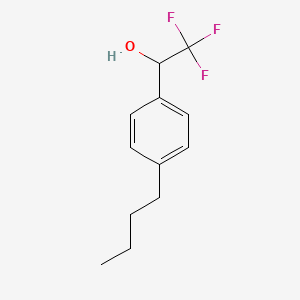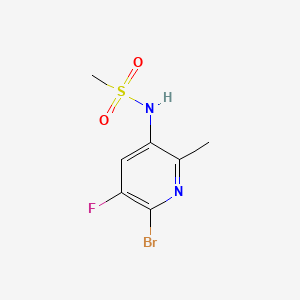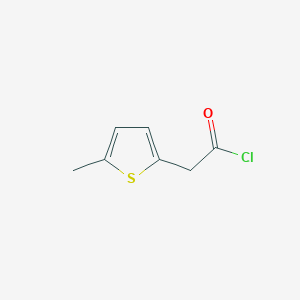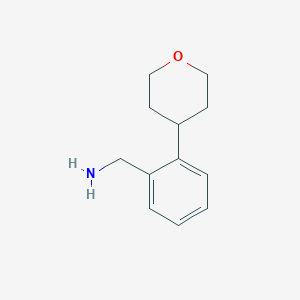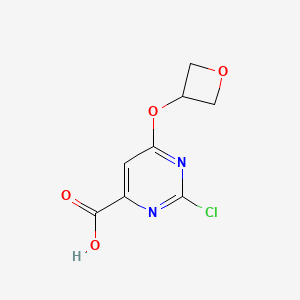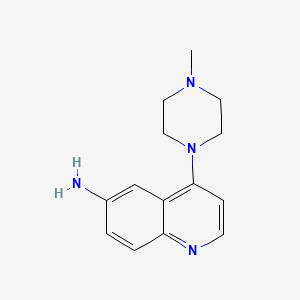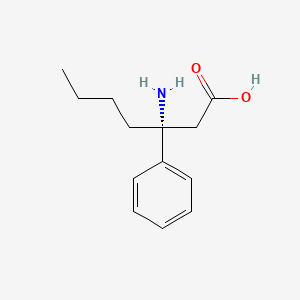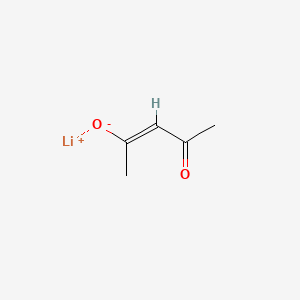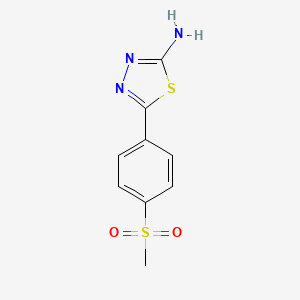
5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a thiadiazole ring substituted with a 4-methylsulfonylphenyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylsulfonylphenylhydrazine with carbon disulfide and an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives
科学研究应用
作用机制
The mechanism of action of 5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase-2 (COX-2) and various kinases involved in cell signaling pathways.
Pathways Involved: It inhibits the activity of these enzymes, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound has shown potent antibacterial activity.
Uniqueness
5-(4-Methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to target multiple molecular pathways makes it a versatile compound for various applications .
属性
分子式 |
C9H9N3O2S2 |
|---|---|
分子量 |
255.3 g/mol |
IUPAC 名称 |
5-(4-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S2/c1-16(13,14)7-4-2-6(3-5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) |
InChI 键 |
HAOSKIWWMPHBND-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


